2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine
Overview
Description
2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine, also known as methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine (ACH) class. MXE was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative effects. However, MXE has also been studied for its potential therapeutic properties, particularly in the treatment of depression and anxiety disorders.
Scientific Research Applications
Palladium(II) Complexes as Catalysts for Olefin Methoxycarbonylation
Research involving similar compounds, such as 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, has led to the development of palladium(II) complexes that serve as catalysts for the methoxycarbonylation of olefins. These complexes have been found effective in producing linear and branched esters, with their catalytic behavior influenced by complex structure and olefin chain length (Zulu et al., 2020).
Catalytic Amination of Alcohols
In another study, the amination of alcohols like 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst was explored. The main product, 2-amino-1-methoxypropane, was produced with high selectivity. The study provides insights into the influence of reaction parameters such as temperature and ammonia concentration on product distribution (Bassili & Baiker, 1990).
Applications in Ethylene Oligomerization
Research involving similar compounds like 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine has been conducted in the context of ethylene oligomerization. Nickel(II) complexes chelated by (amino)pyridine ligands were investigated, revealing insights into the reactivity trends and the influence of complex structure on ethylene oligomerization reactions (Nyamato et al., 2016).
Synthesis of Substituted Amines
Studies have also focused on synthesizing substituted amines through reactions involving similar compounds. For instance, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, described a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting the method's simplicity and environmental friendliness (Aquino et al., 2015).
properties
IUPAC Name |
2-methoxy-1-(4-methylcyclohexyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h8-10H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDUYXZIIJVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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